molecular formula C12H17N3O2 B2359663 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide CAS No. 2034571-95-2

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide

Cat. No.: B2359663
CAS No.: 2034571-95-2
M. Wt: 235.287
InChI Key: CSLHSUFEBZCAAK-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide is a synthetic organic compound that belongs to the class of pyrimidinyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide typically involves the following steps:

    Formation of the pyrimidinyl core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides or cyclopropyl carboxylic acids in the presence of a base.

    Attachment of the ethyl propionamide side chain: This can be done through nucleophilic substitution reactions using ethylamine and propionyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or modulator of biological pathways.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide
  • N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide
  • N-(2-(4-phenyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide

Uniqueness

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This may influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-11(16)13-5-6-15-8-14-10(7-12(15)17)9-3-4-9/h7-9H,2-6H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLHSUFEBZCAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCN1C=NC(=CC1=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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